Fosdevirine - 1018450-26-4

Fosdevirine

Catalog Number: EVT-268654
CAS Number: 1018450-26-4
Molecular Formula: C20H17ClN3O3P
Molecular Weight: 413.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosdevirine is an indolecarboxamide.
Overview

Fosdevirine, also known by its developmental code GSK2248761A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). This compound has gained attention due to its efficacy against various HIV strains, including those resistant to other treatments. Fosdevirine operates by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Its unique mechanism and structural characteristics set it apart from traditional nucleoside analogs, making it a valuable candidate in antiretroviral therapy.

Source and Classification

Fosdevirine was developed by GlaxoSmithKline and is classified under the category of antiviral agents specifically targeting HIV. It is recognized for its potential to overcome certain mutations that confer resistance to other NNRTIs, enhancing its therapeutic profile. The compound has shown significant activity against common resistance mutations such as K103N and Y181C, which are prevalent in HIV-1 variants.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fosdevirine involves a multi-step organic reaction process. Key steps include:

  1. Preparation of Intermediates: The synthesis begins with the formation of indole and phenyl intermediates through standard organic reactions.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Fosdevirine.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from by-products.

Recent advancements have explored microwave-assisted synthesis methods to enhance reaction efficiency and yield, allowing for a more streamlined production process .

Molecular Structure Analysis

Structure and Data

Fosdevirine's molecular formula is C19H18N4OC_{19}H_{18}N_{4}O, with a molecular weight of approximately 318.37 g/mol. The structural features include:

  • Indole Ring System: This contributes to its binding affinity with the reverse transcriptase enzyme.
  • Phenyl Group: Enhances lipophilicity, aiding in cellular permeability.

The three-dimensional conformation of Fosdevirine allows it to effectively bind to the active site of reverse transcriptase, disrupting viral replication.

Chemical Reactions Analysis

Reactions and Technical Details

Fosdevirine undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: In biological systems, Fosdevirine can be hydrolyzed, affecting its pharmacokinetics.
  • Metabolic Pathways: It is primarily metabolized in the liver through cytochrome P450 enzymes, leading to several metabolites that may have varying antiviral activities.

Studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) have detailed these metabolic pathways, providing insights into its pharmacological behavior .

Mechanism of Action

Fosdevirine functions by binding non-competitively to the reverse transcriptase enzyme, which prevents the conversion of viral RNA into DNA—a critical step in the HIV replication cycle. This inhibition leads to a decrease in viral load in infected individuals. The specific binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fosdevirine exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in aqueous solutions, which is essential for oral bioavailability.
  • Stability: The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is reported to be around 150–155 °C, indicating good thermal stability.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Fosdevirine's primary application lies in the treatment of HIV-1 infections. Its ability to inhibit various resistant strains makes it a promising candidate for inclusion in combination therapy regimens. Ongoing research continues to explore its efficacy in different patient populations and its potential role in pre-exposure prophylaxis (PrEP) strategies against HIV transmission.

In addition to its antiviral applications, studies are investigating its potential uses in combination with other antiretroviral drugs to enhance therapeutic outcomes while minimizing resistance development .

Introduction to Fosdevirine in Antiretroviral Research

Historical Context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Development

The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) revolutionized HIV-1 treatment by providing potent alternatives to nucleoside analogs. The journey began with the serendipitous identification of TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) compounds in the late 1980s, which unexpectedly demonstrated specific inhibition of HIV-1 reverse transcriptase (RT) without affecting cellular DNA synthesis [4] [8]. This breakthrough defined the NNRTI class and initiated targeted drug development. By 1996, first-generation NNRTIs like nevirapine received FDA approval, followed by delavirdine (1997) and efavirenz (1998). Despite their efficacy, these agents suffered from a low genetic barrier to resistance, where single-point mutations (e.g., K103N or Y181C) could cause >50-fold reduction in susceptibility [6] [8].

The early 2000s witnessed the emergence of second-generation NNRTIs—etravirine (2008) and rilpivirine (2011)—designed to overcome these limitations. These diarylpyrimidine (DAPY) derivatives exhibited enhanced flexibility, allowing adaptive binding in the mutated NNRTI-binding pocket (NNIBP). Etravirine, for example, maintained efficacy against 13/17 common RT mutations but faced challenges with emerging variants like E138K [5] [9]. This generational progression underscored an urgent need for inhibitors with broader resistance profiles and improved pharmacological properties, setting the stage for next-generation candidates like fosdevirine.

Table 1: Evolution of NNRTI Generations and Key Characteristics

GenerationRepresentative DrugsApproval YearResistance BarrierPrimary Limitations
First-GenerationNevirapine, Efavirenz1996–1998LowVulnerable to K103N/Y181C mutations
Second-GenerationEtravirine, Rilpivirine2008–2011ModerateReduced efficacy against E138K/G190A mutants
Next-GenerationFosdevirine (investigational)N/AHighDiscontinued due to safety (not efficacy)

Fosdevirine's Emergence as a Next-Generation NNRTI Candidate

Fosdevirine (IDX-12899/GSK-2248761) emerged as a promising phosphoindole derivative engineered to address vulnerabilities of earlier NNRTIs. Its molecular structure features a 3-phosphorylated indole core linked to a thiophen-2-ylmethyl group, distinguishing it from DAPY-based predecessors [9] [10]. This design capitalized on three key innovations:

  • Enhanced electrostatic interactions between the phosphate group and NNIBP residues (e.g., Lys101, Lys103)
  • Spatial occupation of solvent-exposed regions (Tolerant Region I/II) to maintain binding amid mutations
  • Optimal logP (3.2) balancing membrane permeability and solubility [10]

Preclinical profiling revealed fosdevirine’s exceptional potency against wild-type HIV-1 (EC₅₀ = 0.3–1.1 nM), surpassing rilpivirine by 8-fold [9]. Crucially, it retained activity against clinically relevant mutants, including K103N (2.1-fold resistance) and Y181C (3.5-fold resistance)—mutations that typically confer >20-fold resistance to first-generation NNRTIs [6] [10]. Structural analyses illustrated that fosdevirine’s rotatable bonds enabled conformational adaptability, allowing the indole and thiophene rings to maintain π-π stacking with Tyr181/Tyr188 despite pocket distortions [5] [10].

Table 2: Fosdevirine’s Antiviral Profile Against Key HIV-1 Strains

HIV-1 StrainFold-Resistance vs. Wild-TypeComparison to RilpivirineKey Binding Interactions Compromised
Wild-Type1.0 (EC₅₀ = 0.3 nM)8× more potentN/A
K103N2.1Maintained efficacyPreserved H-bonding with Lys101 backbone
Y181C3.5Superior to etravirineAdaptive π-stacking with Tyr181
E138K5.8Moderate lossMinor steric clash in tolerant region II
K103N + Y181C12.33× better than efavirenzCompensatory hydrophobic contacts

Rationale for Targeting HIV-1 Reverse Transcriptase Allosteric Binding Sites

The allosteric NNRTI-binding pocket (NNIBP) of HIV-1 RT remains a compelling therapeutic target due to its high specificity for viral inhibition over host polymerases. Located ~10 Å from the catalytic DNA polymerase site, this hydrophobic cavity forms through conformational rearrangement of RT’s p66 subunit—specifically the "primer grip" (residues 227–235) and β-sheet domains (residues 100–110) [1] [7]. NNRTIs bind here, inducing a hyperextended thumb conformation that distorts the catalytic triad (Asp110, Asp185, Asp186), effectively "locking" RT in an inactive state [1] [8].

Fosdevirine exemplifies the strategic exploitation of this mechanism through:

  • Resilient hydrogen bonding: The phosphoindole’s NH group donates hydrogen bonds to the Lys101 backbone carbonyl, an interaction less perturbed by common mutations than first-generation NNRTIs [10].
  • Tolerant region utilization: Its thiophene moiety occupies the NNIBP’s solvent-accessible "groove" (Tolerant Region I), leveraging interactions with Val106/Phe227 to sustain binding affinity despite residue substitutions [5] [9].
  • Backbone targeting: Unlike earlier NNRTIs that relied on mutable side chains (e.g., Tyr181), fosdevirine interacts with structurally conserved elements like the Pro236 hairpin loop, minimizing vulnerability to resistance [7] [9].

This approach proved vital against highly cross-resistant strains (e.g., K101P/K103N/V108I), where fosdevirine’s binding free energy (ΔG = –9.8 kcal/mol) decreased by only 1.3 kcal/mol versus >5 kcal/mol for efavirenz [9]. Such advances underscore why allosteric inhibition remains central to overcoming RT’s evolutionary adaptability.

Properties

CAS Number

1018450-26-4

Product Name

Fosdevirine

IUPAC Name

5-chloro-3-[[3-(2-cyanoethenyl)-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide

Molecular Formula

C20H17ClN3O3P

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)

InChI Key

CGBYTKOSZYQOPV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

Solubility

Soluble in DMSO, not in water

Synonyms

2248761 compound
GSK 2248761
GSK-2248761
GSK2248761
IDX 12899
IDX 899
IDX-12899
IDX-899
IDX12899
IDX899

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.